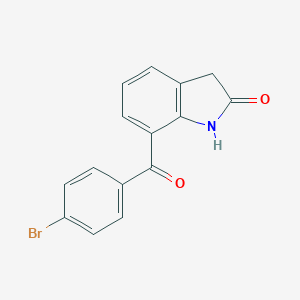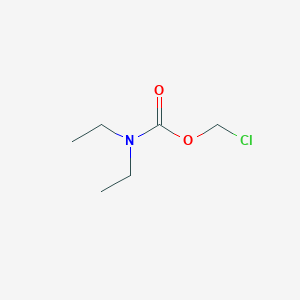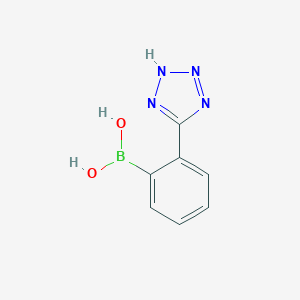
Dodecyl hydrogen sulfate; sodium
Übersicht
Beschreibung
Dodecyl hydrogen sulfate; sodium, also known as sodium dodecyl sulfate, is an organic compound with the formula CH₃(CH₂)₁₁OSO₃Na. It is an anionic surfactant widely used in various cleaning and hygiene products due to its ability to lower surface tension and create foam. This compound is the sodium salt of the 12-carbon organosulfate and is known for its amphiphilic properties, making it an effective detergent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esterification Method: Dodecyl hydrogen sulfate; sodium can be synthesized by esterifying sulfuric acid with dodecanol (lauryl alcohol) followed by neutralization with sodium carbonate.
Sulfonation Method: Another method involves the sulfonation of dodecanol with chlorosulfonic acid, followed by neutralization with sodium hydroxide.
Industrial Production Methods
Continuous Sulfonation: In industrial settings, continuous sulfonation processes are employed where dodecanol is reacted with sulfur trioxide in a falling film reactor.
Batch Process: In a batch process, dodecanol is mixed with sulfuric acid in a reactor, and the mixture is heated to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Major Products
Hydrolysis Products: Dodecanol and sodium sulfate.
Oxidation Products: Various oxidized derivatives of dodecyl sulfate.
Wissenschaftliche Forschungsanwendungen
Dodecyl hydrogen sulfate; sodium has numerous applications in scientific research:
Wirkmechanismus
Dodecyl hydrogen sulfate; sodium exerts its effects through its amphiphilic nature. The molecule has a hydrophobic tail and a hydrophilic head, allowing it to interact with both water and oil. This property enables it to reduce surface tension and form micelles, which encapsulate and solubilize hydrophobic substances . In biological applications, it binds to proteins, denaturing them and imparting a negative charge proportional to their mass, facilitating their separation during electrophoresis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium laureth sulfate: Similar to dodecyl hydrogen sulfate; sodium but with ethoxylated chains, making it less harsh on the skin.
Ammonium lauryl sulfate: An ammonium salt variant used in similar applications but with different solubility and foaming properties.
Potassium lauryl sulfate: A potassium salt variant with similar surfactant properties.
Uniqueness
This compound is unique due to its balance of effective surfactant properties and relatively low cost. Its ability to form stable micelles and its compatibility with a wide range of formulations make it a versatile and widely used compound in both research and industrial applications .
Eigenschaften
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWAXKQEIXRUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90422671 | |
| Record name | Sodium dodecyl sulfate-1-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90422671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151-21-3, 155614-07-6 | |
| Record name | Sodium dodecyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium dodecyl sulfate-1-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90422671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione](/img/structure/B132712.png)





